molecular formula C16H18N2O2 B12662827 5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate CAS No. 94166-78-6

5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate

Cat. No.: B12662827
CAS No.: 94166-78-6
M. Wt: 270.33 g/mol
InChI Key: FMDRDYRSPCQUOF-UHFFFAOYSA-N
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Description

5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is an organic compound that belongs to the family of isocyanates. Isocyanates are known for their high reactivity and are widely used in the production of polyurethanes, which are essential in various industrial applications such as foams, coatings, adhesives, and elastomers. This particular compound features a cyclohexyl group and a tolyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate typically involves the reaction of 5-((2-Aminocyclohexyl)methyl)-o-toluidine with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The general reaction scheme is as follows:

[ \text{5-((2-Aminocyclohexyl)methyl)-o-toluidine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and the stoichiometry of the reactants. Safety measures are paramount due to the hazardous nature of phosgene.

Chemical Reactions Analysis

Types of Reactions

5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate undergoes several types of chemical reactions, including:

    Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas, respectively.

    Substitution Reactions: Can participate in nucleophilic substitution reactions due to the presence of the isocyanate group.

    Polymerization: Can polymerize to form polyurethanes when reacted with polyols.

Common Reagents and Conditions

    Alcohols: Reacts with alcohols under mild conditions to form urethanes.

    Amines: Reacts with primary and secondary amines to form ureas.

    Catalysts: Often, catalysts such as dibutyltin dilaurate are used to accelerate the reactions.

Major Products Formed

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Polyurethanes: Formed from the polymerization with polyols.

Scientific Research Applications

5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate has several applications in scientific research:

    Material Science: Used in the synthesis of advanced polyurethane materials with specific mechanical properties.

    Bioconjugation: Employed in the modification of biomolecules for the development of drug delivery systems.

    Surface Coatings: Utilized in the formulation of high-performance coatings with enhanced durability and resistance to environmental factors.

    Adhesives: Integral in the production of strong adhesives used in various industrial applications.

Mechanism of Action

The mechanism of action of 5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate primarily involves the reactivity of the isocyanate group. The isocyanate group readily reacts with nucleophiles such as alcohols and amines, leading to the formation of urethanes and ureas. The molecular targets are typically hydroxyl and amine groups present in the reactants. The pathways involved include nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Toluene Diisocyanate (TDI): Commonly used in the production of flexible foams.

    Methylene Diphenyl Diisocyanate (MDI): Used in the production of rigid foams and elastomers.

    Hexamethylene Diisocyanate (HDI): Utilized in the production of coatings and adhesives.

Uniqueness

5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is unique due to its specific structure, which combines a cyclohexyl group and a tolyl group. This structural combination imparts distinct reactivity and properties, making it suitable for specialized applications in material science and bioconjugation.

Properties

CAS No.

94166-78-6

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

2-isocyanato-4-[(2-isocyanatocyclohexyl)methyl]-1-methylbenzene

InChI

InChI=1S/C16H18N2O2/c1-12-6-7-13(9-16(12)18-11-20)8-14-4-2-3-5-15(14)17-10-19/h6-7,9,14-15H,2-5,8H2,1H3

InChI Key

FMDRDYRSPCQUOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC2CCCCC2N=C=O)N=C=O

Origin of Product

United States

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